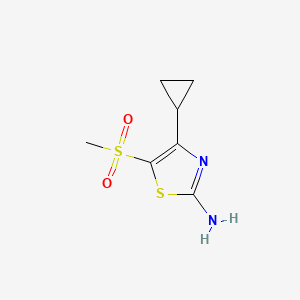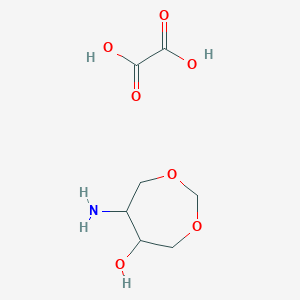
6-Amino-1,3-dioxepan-5-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3-dioxepan-5-ol oxalate is a heterocyclic compound with the molecular formula C7H13NO7 and a molecular weight of 223.18 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 6-Amino-1,3-dioxepan-5-ol oxalate involves several steps, typically starting with the preparation of the 1,3-dioxepane ring. This can be achieved through the cyclization of appropriate diols and epoxides under acidic or basic conditions. The amino group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .
Analyse Chemischer Reaktionen
6-Amino-1,3-dioxepan-5-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Wissenschaftliche Forschungsanwendungen
6-Amino-1,3-dioxepan-5-ol oxalate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Amino-1,3-dioxepan-5-ol oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic attack by the amino group on electrophilic centers within the target molecules .
Vergleich Mit ähnlichen Verbindungen
6-Amino-1,3-dioxepan-5-ol oxalate can be compared with other similar compounds, such as:
6-Amino-1,3-dioxane-5-ol oxalate: Similar structure but with a different ring size.
6-Amino-1,3-dioxepan-5-one oxalate: Contains a ketone group instead of a hydroxyl group.
6-Amino-1,3-dioxepan-5-ol acetate: Similar structure but with an acetate group instead of an oxalate group. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1956380-05-4 |
|---|---|
Molekularformel |
C7H13NO7 |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
6-amino-1,3-dioxepan-5-ol;oxalic acid |
InChI |
InChI=1S/C5H11NO3.C2H2O4/c6-4-1-8-3-9-2-5(4)7;3-1(4)2(5)6/h4-5,7H,1-3,6H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LOFSCZMHWPCFFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(COCO1)O)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


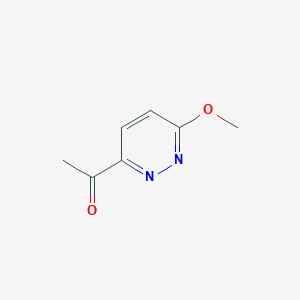
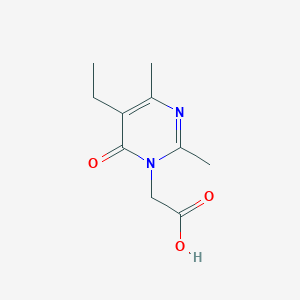
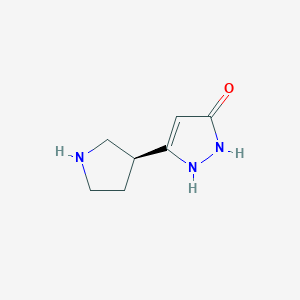
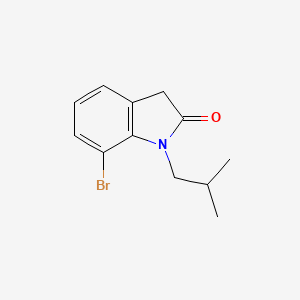
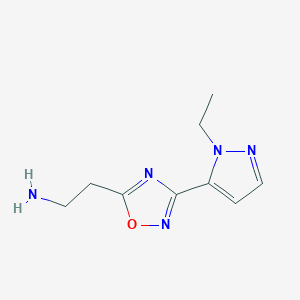
![2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054913.png)
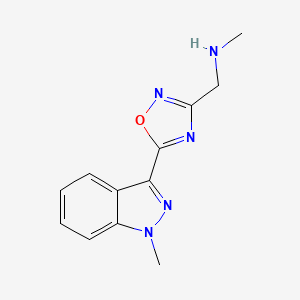
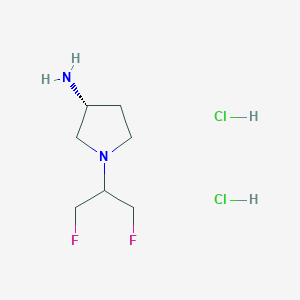
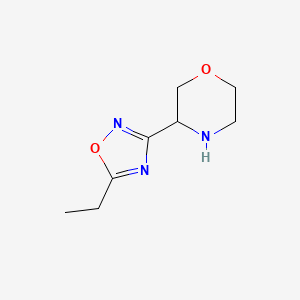
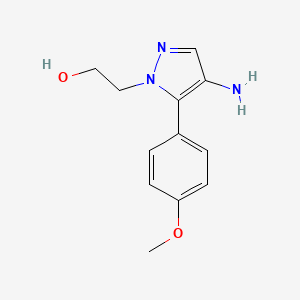
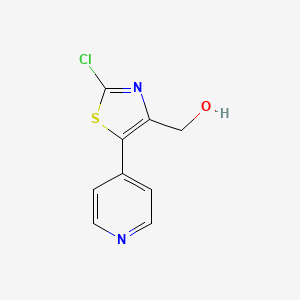
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
